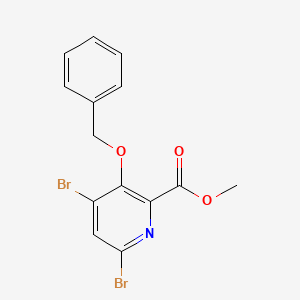

Methyl 3-(benzyloxy)-4,6-dibromopicolinate

概要

説明

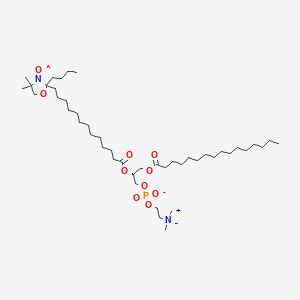

“Methyl 3-(benzyloxy)-4,6-dibromopicolinate” likely contains a benzyloxy group, which is a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group . It also appears to have two bromine atoms and a picolinate group, which is a derivative of pyridine with a carboxylate group at one of the positions .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol in the presence of a base . The bromine atoms could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “this compound” would likely show the benzyloxy group attached to the third carbon of the picolinate ring, with bromine atoms attached to the fourth and sixth carbons .Chemical Reactions Analysis

Benzyloxy compounds are known to participate in various chemical reactions. For example, they can undergo oxidation and reduction reactions . The bromine atoms in “this compound” could potentially be replaced by other groups in a nucleophilic substitution reaction .科学的研究の応用

Synthesis and Chemical Building Blocks

Methyl 3-(benzyloxy)-4,6-dibromopicolinate serves as a critical intermediate in the synthesis of complex chemical structures. A study highlights its utility in the straightforward and efficient synthesis of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester. These compounds are recognized as common building blocks for pharmaceuticals and agrochemicals due to their high functionalizability. The synthesis process involves four steps, achieving overall yields of 38% and 31%, respectively. These building blocks have demonstrated significant viability in cross-coupling reactions such as Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira, facilitating the preparation of biologically active compounds or agrochemical products (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Antioxidant and Biological Activities

Research into the antioxidant properties of bromophenols, which share structural similarities with this compound, has revealed potent activity. A study involving the red algae Vertebrata lanosa isolated bromophenols that showed better antioxidant effects than well-known antioxidants such as luteolin and quercetin in cellular assays. This indicates the potential for bromophenol derivatives to serve as effective antioxidants in biological systems, suggesting that this compound derivatives could also possess similar antioxidant properties (Olsen, Hansen, Isaksson, & Andersen, 2013).

Pharmaceutical Development

The synthetic versatility of this compound extends to pharmaceutical development, where its derivatives are explored for therapeutic applications. For instance, compounds synthesized from this chemical have been studied for their anticonvulsant activities. Such research underscores the importance of this compound in the design and synthesis of novel pharmaceutical agents, showcasing its role in the development of treatments for various neurological disorders (Das, Banerjee, & Shrivastava, 2014).

作用機序

Target of Action

It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and other reactants in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, Methyl 3-(benzyloxy)-4,6-dibromopicolinate may participate in two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the compound. Transmetalation, on the other hand, involves the transfer of the compound from boron to palladium .

Biochemical Pathways

Organoboron compounds are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and various types of c–c bond formations . These transformations can affect a wide range of biochemical pathways, depending on the specific context and conditions.

Pharmacokinetics

It’s worth noting that organoboron compounds, in general, are relatively stable, readily prepared, and environmentally benign , which may influence their bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. In the context of SM cross-coupling reactions, the compound’s action would result in the formation of new carbon-carbon bonds , which could have various effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of organoboron compounds can be affected by air and moisture .

生化学分析

Biochemical Properties

Methyl 3-(benzyloxy)-4,6-dibromopicolinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The benzyloxy group in this compound can undergo oxidation reactions, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular processes can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby influencing their catalytic activity . Additionally, the bromine atoms in this compound can participate in halogen bonding interactions, further stabilizing the binding of the compound to its target proteins. These interactions can result in either inhibition or activation of enzyme activity, depending on the specific context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat for extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is crucial to carefully control the dosage in animal studies to avoid adverse effects and obtain meaningful results.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can undergo oxidation reactions, leading to the formation of metabolites that can further participate in various biochemical processes . The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . The localization of this compound within specific subcellular compartments can influence its activity and interactions with other biomolecules, thereby modulating its overall impact on cellular processes.

特性

IUPAC Name |

methyl 4,6-dibromo-3-phenylmethoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO3/c1-19-14(18)12-13(10(15)7-11(16)17-12)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAZPQZAODHVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Br)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601191806 | |

| Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321596-56-9 | |

| Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321596-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dibromo-3-(phenylmethoxy)-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601191806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzoyloxy)-N-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B3125137.png)

![N-{[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B3125143.png)

![ethyl N-({5-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl}carbonyl)carbamate](/img/structure/B3125155.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide](/img/structure/B3125167.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B3125179.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B3125228.png)